molecular formula C19H13ClF6N4O2 B2635705 (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 318248-54-3

(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

Cat. No. B2635705
CAS RN: 318248-54-3
M. Wt: 478.78
InChI Key: PRSFPVQDOGHPGH-KYMQWJLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a molecular formula of C19H13ClF6N4O2 and a molecular weight of 478.78. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, a pyrazole ring, and an ether linkage .


Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecule contains a trifluoromethyl group, a pyridine ring, and a pyrazole ring, all of which contribute to its unique structure . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group -CH3 by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .


Physical And Chemical Properties Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the acidity, basicity, and other physical and chemical properties of the compounds in which it is found .

Scientific Research Applications

Synthesis Approaches and Chemical Reactions

Several studies have highlighted methods for synthesizing and transforming compounds related to (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine. For instance, Krishnaiah and Narsaiah (2001) demonstrated a facile method for synthesizing novel fluorinated pyrido pyrazolo pyrimidines by reacting 3-amino-4-trifluoromethyl-6-substituted pyrazolo pyridines with active methylene compounds. This reaction yielded high yields of the target compounds and provided insight into the potential chemical pathways for modifying and creating related compounds (Krishnaiah & Narsaiah, 2001).

Exploring Molecular Structures and Properties

Further research has delved into understanding the molecular structures, properties, and potential applications of related compounds. For example, Rajni Swamy et al. (2013) explored isomorphous methyl- and chloro-substituted small heterocyclic analogues, examining the rule of chlorine-methyl exchange. Their findings contribute to a deeper understanding of molecular structure and potential applications in various fields, including material science and pharmaceuticals (Rajni Swamy et al., 2013).

Biological and Medicinal Applications

Anticancer Activity

Some studies have investigated the biological and medicinal properties of similar compounds. For instance, Chavva et al. (2013) focused on the synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. They found that certain synthesized compounds exhibited promising bioactivity at micro-molar concentrations against various cancer cell lines, highlighting the therapeutic potential of these compounds (Chavva et al., 2013).

Antimicrobial and Antioxidant Activity

Further research by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, revealing the broad-spectrum activity of these compounds against various bacterial and fungal strains. These findings underscore the potential of related compounds in developing new antimicrobial therapies (Holla et al., 2006). Additionally, Bonacorso et al. (2015) described an efficient approach for synthesizing a series of novel compounds with promising antioxidant and antimicrobial properties, further emphasizing the potential utility of these compounds in pharmaceutical applications (Bonacorso et al., 2015).

Future Directions

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

(Z)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2/b29-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSFPVQDOGHPGH-KYMQWJLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCCO/N=C\C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.